2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE
Overview
Description
2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE involves multiple steps, starting from the preparation of the pyrazole and piperazine intermediates. The synthetic route typically includes:
Formation of Pyrazole Intermediate: The pyrazole ring is synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of Piperazine Intermediate: The piperazine ring is prepared by reacting ethylenediamine with dihaloalkanes under reflux conditions.
Chemical Reactions Analysis
2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-PROPANONE include:
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Known for its anti-inflammatory properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neuroprotective effects.
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-1-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN6O/c1-5-24-11-16(13(2)20-24)10-22-6-8-23(9-7-22)18(26)15(4)25-12-17(19)14(3)21-25/h11-12,15H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMQMQRYIQVZMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)C(C)N3C=C(C(=N3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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